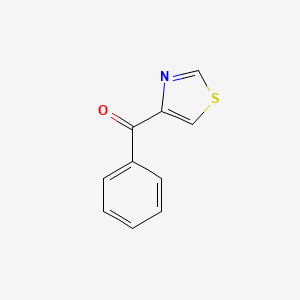

4-Benzoyl-1,3-thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

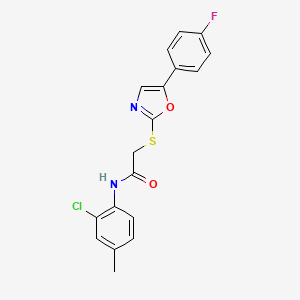

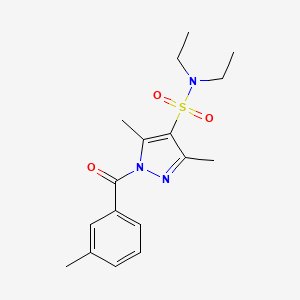

4-Benzoyl-1,3-thiazole is a derivative of thiazole, a heterocyclic compound that contains a five-membered ring with one sulfur and one nitrogen atom . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .

Synthesis Analysis

The synthesis of this compound involves treatment of 2-mercaptoaniline with acid chlorides . In a study, the molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazoles have been found to have various medicinal properties like anti-inflammatory , antibacterial , antifungal , antitubercular and antitumor activities etc. Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .Physical And Chemical Properties Analysis

This compound has a molecular weight of 189.24 . It is a powder at room temperature . Its melting point is between 49-50°C .Aplicaciones Científicas De Investigación

Photophysical Properties of 1,3-Thiazole-Based Organoboron Complexes

A series of 1,3-thiazole-based organoboron complexes, including those with 4-Benzoyl-1,3-thiazole, were synthesized and studied for their photophysical properties. The impact of substituents on the thiazole ring was investigated, revealing significant fluorescence in solutions and a high fluorescent quantum yield in solid state due to the inhibition of molecular interactions (Potopnyk et al., 2018).

Synthesis and Antitumor Activity

Research on the synthesis of condensed 1,3-thiazines and thiazoles, including derivatives of this compound, demonstrated notable antitumor activities. The study detailed the synthesis process, spectroscopic data, and the cytotoxicity against cancer cell lines, with certain compounds showing higher reactivity than standard anticancer drugs (Haggam et al., 2017).

Anti-Inflammatory Potential

This compound derivatives were synthesized and assessed for their anti-inflammatory activity. These compounds exhibited significant biological activities, including anti-inflammatory effects, demonstrated through in vivo experiments (Patel & Patel, 2012).

Applications in Antimicrobial Coatings

A study on coumarin-thiazole derivatives, including 2-(2-amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one, showcased its antimicrobial properties when incorporated into polyurethane varnish. The study highlighted its effectiveness against various microorganisms and suggested potential applications in antimicrobial coatings (El‐Wahab et al., 2014).

Synthesis and Evaluation of Ferrocenyl Thiazole Derivatives

A study involving the synthesis of novel ferrocenyl-containing thiazole derivatives from this compound demonstrated some degree of anticancer activity. This research provided insights into the structural characterization and potential applications in cancer treatment (Shao et al., 2006).

Mecanismo De Acción

While the specific mechanism of action for 4-Benzoyl-1,3-thiazole is not mentioned in the search results, thiazoles in general have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Direcciones Futuras

Thiazoles have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Thus, the future development trend and prospect of the synthesis of benzothiazoles were anticipated .

Propiedades

IUPAC Name |

phenyl(1,3-thiazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NOS/c12-10(9-6-13-7-11-9)8-4-2-1-3-5-8/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCLLNBFQNCVJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CSC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128979-10-2 |

Source

|

| Record name | 4-benzoyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2638721.png)

![2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride](/img/structure/B2638728.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide](/img/structure/B2638731.png)

![N-benzyl-2-((3-(2,3-dichlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-ethylacetamide](/img/structure/B2638732.png)

![4-[2-(3-Methylphenoxy)acetamido]benzene-1-sulfonyl fluoride](/img/structure/B2638734.png)

![5-{[4-(Benzyloxy)phenyl]methylidene}-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2638740.png)